molecular formula C18H15FO4 B12929307 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate

3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate

Cat. No.: B12929307
M. Wt: 314.3 g/mol
InChI Key: UUCKPHJQILQDCT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .

Preparation Methods

The synthesis of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves several steps. One common method includes the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Industrial production methods often involve multi-step synthesis processes that include the use of various reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromenes and 4H-chromenes. These compounds share a similar core structure but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties .

Similar Compounds::
  • 2H-chromenes
  • 4H-chromenes
  • Coumarins
  • Benzopyrans

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15FO4/c1-21-17-7-6-12(8-15(17)19)10-23-18(20)14-9-13-4-2-3-5-16(13)22-11-14/h2-9H,10-11H2,1H3

InChI Key

UUCKPHJQILQDCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2)F

Origin of Product

United States

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